Guanosine 5'-phosphate disodium salt hydrate

Description

The exact mass of the compound Guanosine 5'-monophosphate disodium salt hydrate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> FLAVOUR_ENHANCER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;;1H2/q;2*+1;/p-2/t3-,5-,6-,9-;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKWJTZTMVQYSU-CYCLDIHTSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5Na2O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5550-12-9 |

Source

|

| Record name | 5'-Guanylic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanosine 5'-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Architectural Blueprint of a Key Nucleotide: A Technical Guide to Guanosine 5'-phosphate Disodium Salt Hydrate

For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into the Molecular Structure and its Implications

In the intricate world of biochemistry and pharmaceutical development, a profound understanding of the molecular architecture of key biological molecules is paramount. Guanosine 5'-phosphate (GMP), a fundamental building block of RNA and a crucial signaling molecule, is one such entity. This technical guide provides an in-depth exploration of the structure of Guanosine 5'-phosphate disodium salt hydrate, a common and stable form of this vital nucleotide. We will dissect its constituent parts, delve into its three-dimensional conformation, and explore the physicochemical properties that are a direct consequence of its structure.

Deconstructing the Core: The Molecular Framework

This compound is a complex organic molecule composed of three primary components: a nitrogenous base (guanine), a five-carbon sugar (ribose), and a phosphate group. The "disodium salt" and "hydrate" designations refer to the ionic state of the phosphate group and the presence of associated water molecules, respectively.

The Guanine Base: The Information Carrier

At the heart of the molecule lies guanine, a purine nucleobase. Its bicyclic structure, consisting of a pyrimidine ring fused to an imidazole ring, is rich in nitrogen atoms, which are key to its chemical reactivity and its ability to form hydrogen bonds – a critical feature in the structure of nucleic acids.

The Ribose Sugar: The Structural Scaffold

Attached to the guanine base via a β-N9-glycosidic bond is a ribose molecule, a pentose sugar. The stereochemistry of this sugar is crucial; in GMP, it is D-ribose. The numbering of the carbon atoms in the ribose ring (1' to 5') is fundamental to understanding the molecule's connectivity.

The Phosphate Group: The Energy and Linkage Hub

Esterified to the 5' hydroxyl group of the ribose sugar is a phosphate group. This phosphate moiety is what designates the molecule as a nucleotide. In the disodium salt form, the acidic protons of the phosphate group are replaced by two sodium ions (Na+). This ionic interaction stabilizes the molecule and enhances its solubility in aqueous solutions.

The Hydrate Form: The Influence of Water

The "hydrate" suffix indicates that water molecules are incorporated into the crystal structure of the solid form of the compound. The number of water molecules can vary, with heptahydrate and tetrahydrate forms being documented.[1][2] These water molecules play a significant role in stabilizing the crystal lattice through a network of hydrogen bonds.

Physicochemical Properties and Identifiers

A comprehensive understanding of a molecule's structure is incomplete without its key identifiers and physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C10H12N5Na2O8P · xH2O | |

| Molecular Weight | 407.18 g/mol (anhydrous basis) | |

| IUPAC Name | disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate | [3] |

| CAS Number | 5550-12-9 | [4][5] |

| Appearance | White to almost white crystalline powder | [4][5] |

| Solubility | Soluble in water |

The Three-Dimensional Conformation: A Tale of Angles and P puckers

Crystallographic studies of Guanosine 5'-phosphate disodium salt heptahydrate have provided invaluable insights into its three-dimensional structure.[1]

Glycosidic Bond Conformation

The orientation of the guanine base relative to the ribose sugar is described by the torsion angle around the N9-C1' bond. In the solid state, GMP adopts an anti conformation, which is the more common and sterically favorable arrangement for purine nucleotides.[1]

Ribose Ring Pucker

The five-membered ribose ring is not planar. Its conformation is described as "puckered." For the heptahydrate form, the ribose moiety exhibits a C(2')-endo conformation.[1] In the tetrahydrate form, the sugar pucker is O4'-endo-C1'-exo.[2] This seemingly subtle difference can have significant implications for the overall shape of the molecule and its interactions with other biomolecules.

Conformation around the C4'-C5' Bond

The orientation of the phosphate group relative to the ribose ring is also a key structural feature. The common conformation is gauche-gauche.[1]

The following diagram illustrates the key structural components and their connectivity.

Figure 1: A schematic representation of the key structural components of this compound.

Experimental Validation of the Structure

The elucidated structure of GMP is not merely theoretical but is supported by a range of experimental techniques.

X-ray Crystallography

As previously mentioned, X-ray diffraction studies on single crystals of GMP hydrates have been instrumental in determining the precise atomic coordinates, bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.[1][2]

Spectroscopic Methods

-

UV-Vis Spectrophotometry: GMP exhibits a characteristic maximum absorbance (λmax) in the ultraviolet region of the electromagnetic spectrum, typically around 252 nm at neutral pH.[5] This property is due to the conjugated π-system of the purine ring and is often used for quantification.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the various functional groups within the molecule. The spectrum of GMP shows characteristic absorption bands for the phosphate, hydroxyl, amino, and carbonyl groups, confirming their presence.[3]

Functional Implications of the Structure in Drug Development

The specific structure of GMP is directly linked to its biological function and its utility in pharmaceutical research.

-

RNA Biosynthesis: As a ribonucleoside monophosphate, GMP is a precursor for the synthesis of Guanosine triphosphate (GTP), a building block for RNA.

-

Cellular Signaling: GMP and its derivatives are involved in various signaling pathways. For instance, it can modulate glutamatergic neurotransmission.

-

Enzyme Assays: GMP is often used in the development and validation of assays for enzymes that produce or metabolize guanosine nucleotides.

The following workflow illustrates the central role of understanding the structure of a molecule like GMP in the early stages of drug discovery.

Figure 2: The pivotal role of detailed structural knowledge in the drug discovery pipeline.

Conclusion

The structure of this compound is a testament to the elegance and complexity of biological molecules. Its well-defined arrangement of a purine base, a ribose sugar, and a phosphate group, stabilized by sodium ions and water molecules, dictates its physicochemical properties and its multifaceted roles in biological systems. For researchers and drug development professionals, a granular understanding of this structure is not merely academic; it is a foundational piece of knowledge that informs the design of novel therapeutics and the elucidation of complex biological pathways.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Guanosine 5'-monophosphate disodium salt hydrate. PubChem. Retrieved from [Link]

-

Katti, S. K., Seshadri, T. P., & Viswamitra, M. A. (1981). Structure of disodium guanosine 5'-phosphate heptahydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(10), 1825-1831. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure and sequential dehydration transitions of disodium guanosine 5′-monophosphate tetrahydrate. Retrieved from [Link]

-

Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H14N5Na2O9P | CID 135445734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Guanosine 5'-Monophosphate Disodium Salt | 5550-12-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. Guanosine 5'-monophosphate, disodium salt hydrate, 97% 25 g | Buy Online [thermofisher.com]

Guanosine 5'-phosphate disodium salt hydrate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Guanosine 5'-Phosphate Disodium Salt Hydrate

Introduction

This compound, commonly known as Disodium Guanylate or 5'-GMP-Na₂, is a purine ribonucleoside monophosphate that serves as a fundamental building block in nucleic acid synthesis and plays a critical role in various cellular processes.[1][2][3] Its significance extends from being a key component in the biosynthesis of RNA to acting as a crucial molecule in signal transduction pathways.[2][3][4] Beyond its core biological functions, it has been widely adopted in the food industry as a potent flavor enhancer and is increasingly investigated in pharmaceutical research for its potential therapeutic applications, including the modulation of glutamatergic neurotransmission and its antiviral properties.[3][5][6]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into its core chemical and physical properties, analytical methodologies for quality assurance, and its multifaceted applications, underpinned by field-proven insights and authoritative references.

Physicochemical Properties

The functionality and application of 5'-GMP-Na₂ are dictated by its distinct chemical and physical characteristics. It typically presents as a white, crystalline, hygroscopic powder. Its identity and purity are defined by a set of key parameters summarized below.

Core Chemical and Physical Data

| Property | Value | Source(s) |

| IUPAC Name | disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate | [7] |

| Synonyms | 5'-GMP-Na₂, Disodium 5'-guanylate, Sodium guanylate, E627 | |

| Molecular Formula | C₁₀H₁₂N₅Na₂O₈P · xH₂O | [1][3][8] |

| Molecular Weight | 407.18 g/mol (anhydrous basis) | [1][3][8] |

| 425.20 g/mol (monohydrate) | [7][9] | |

| CAS Number | 5550-12-9 (anhydrous) | [1][2][3][10] |

| 146894-16-8 (hydrate) | [9][11][12] | |

| Appearance | White, hygroscopic crystalline powder | |

| Solubility | Soluble in water (e.g., 50 mg/mL, forming a clear, colorless to faintly yellow solution).[6] Soluble in PBS (pH 7.2) at 10 mg/mL.[2] | [2][6] |

| UV Absorption | λmax ≈ 252-255 nm at pH 7 | [2][13] |

| Purity | Typically ≥99% (by HPLC) | [1][6] |

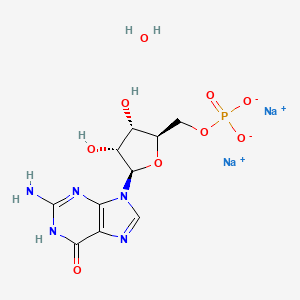

Chemical Structure

The molecule consists of three key moieties: a guanine base, a ribose sugar, and a phosphate group attached at the 5' position of the ribose. The disodium salt form indicates that the two acidic protons of the phosphate group are replaced by sodium ions, enhancing its stability and solubility in aqueous solutions.

Caption: Chemical structure of Guanosine 5'-phosphate disodium salt.

Synthesis and Quality Control

Biological Source and Production

Guanosine 5'-monophosphate is typically produced through the enzymatic hydrolysis of ribonucleic acid (RNA) derived from yeast or other microbial sources.[6] This process leverages nucleases to break down the RNA into its constituent mononucleotides. Subsequent purification steps, including chromatography, are employed to isolate GMP with high purity.

Caption: High-level workflow for 5'-GMP-Na₂ production from yeast.

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and quality of 5'-GMP-Na₂ is paramount for both research and industrial applications. A multi-faceted analytical approach is typically employed.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of 5'-GMP-Na₂.[14][15] Reverse-phase or ion-exchange chromatography can effectively separate GMP from other nucleotides and process-related impurities. Purity levels of ≥99% are commonly reported and expected for research-grade material.[1][6]

-

UV-Visible Spectrophotometry: This technique is used for quantification and identity confirmation. Guanosine has a characteristic maximum absorbance at approximately 252-255 nm in a neutral pH buffer, which serves as a reliable diagnostic tool.[2][13]

-

Infrared (IR) Spectroscopy: Provides confirmation of the functional groups present in the molecule, serving as a fingerprint for structural identity.

-

Titration: Acid-base titration can be used to determine the assay of the material on a dry basis.[13]

This protocol is a self-validating template. The inclusion of a certified reference standard allows for direct comparison and verification of the retention time and peak purity of the analyte.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector is required.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1 M Potassium Phosphate buffer, pH 6.0.

-

Mobile Phase B: Acetonitrile.

-

Rationale: The buffered aqueous mobile phase is ideal for retaining the polar nucleotide on a C18 column. Acetonitrile is used to elute more hydrophobic impurities.

-

-

Standard and Sample Preparation:

-

Standard: Prepare a 1.0 mg/mL stock solution of certified 5'-GMP-Na₂ reference standard in ultrapure water. Dilute to a working concentration of 50 µg/mL.

-

Sample: Accurately weigh and prepare a sample solution at the same concentration (50 µg/mL) in ultrapure water.

-

Rationale: Using the same solvent and concentration for both standard and sample minimizes variability and ensures accurate comparison.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: Isocratic elution with 98% Mobile Phase A and 2% Mobile Phase B.

-

Rationale: An isocratic method is often sufficient for purity analysis where the main peak is well-separated from any minor impurities. 254 nm is close to the λmax for guanosine, providing high sensitivity.

-

-

Data Analysis:

-

Inject the standard to determine the retention time (RT) for 5'-GMP.

-

Inject the sample. The principal peak in the sample chromatogram should correspond to the RT of the standard.

-

Calculate purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Applications and Biological Significance

The utility of 5'-GMP-Na₂ is extensive, spanning from enhancing food flavors to critical roles in drug discovery and molecular biology.

Food Industry: Flavor Enhancement

As food additive E627, Disodium Guanylate is a widely used flavor enhancer. It is particularly known for creating the "umami" or savory taste. Its potency is synergistically amplified when used in combination with monosodium glutamate (MSG). This synergy allows for a significant reduction in the total sodium content of a product while maintaining a robust savory flavor profile.[5]

Pharmaceutical and Research Applications

In a scientific context, GMP is a molecule of profound importance.

-

Biosynthesis Precursor: As a ribonucleoside monophosphate, GMP is a direct precursor for the synthesis of Guanosine 5'-triphosphate (GTP).[3] GTP is a vital, energy-rich molecule incorporated into RNA by RNA polymerases and also serves as a precursor for DNA synthesis.[2][3][4][17]

-

Signal Transduction: The conversion of GMP to GDP and then GTP is central to cellular signaling. GTP is the essential activator for G-proteins (guanine nucleotide-binding proteins), which are molecular switches that regulate a vast array of cellular processes, including neurotransmission, hormone signaling, and cell growth.[4][18] The study of the GDP/GTP cycle is fundamental in G-protein coupled receptor (GPCR) research, a major target class for drug development.[19]

-

Neuromodulation: Research has shown that GMP can modulate glutamatergic neurotransmission.[2][3][6] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its overstimulation can lead to excitotoxicity. GMP has been studied for its potential neuroprotective effects in this context.[6]

-

Antiviral Activity: GMP disodium salt has demonstrated the ability to inhibit the replication of several RNA viruses, including influenza and herpes simplex virus type 1 (HSV-1).[5] This antiviral action is proposed to occur through the competitive inhibition of viral nucleic acid synthesis.[5]

Caption: The central role of the GDP-GTP cycle in G-protein activation.

Safety, Handling, and Storage

Toxicological Profile

Guanosine 5'-phosphate disodium salt is generally considered to have a low hazard profile for typical industrial and laboratory handling.[20][21] However, as with any chemical, appropriate precautions should be taken. It may cause mild skin, eye, and respiratory tract irritation upon direct contact or inhalation of dust.[20][21] The toxicological properties have not been fully investigated, and good occupational work practices should always be observed.[20]

Handling and Personal Protective Equipment (PPE)

-

Handling: Use in a well-ventilated area to minimize dust generation and accumulation.[20] Avoid contact with skin, eyes, and clothing.[20] Do not eat, drink, or smoke when handling.

-

PPE: Standard laboratory PPE, including safety glasses with side shields, gloves, and a lab coat, is recommended.[21] If dusty conditions are unavoidable, a certified dust respirator (e.g., N95) should be used.[6][21]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound, particularly given its hygroscopic nature.

-

Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[20] Refrigerated storage (e.g., 2-8°C) is often recommended for long-term stability.[11][20]

-

Incompatibilities: Avoid storage with strong oxidizing agents, as this may create a reaction hazard.

-

Stability: The product is considered stable under recommended storage conditions. However, exposure to moisture should be minimized to prevent degradation and clumping. Hazardous polymerization will not occur.

Conclusion

This compound is a molecule of fundamental importance, bridging the gap between basic biochemistry and applied science. Its well-defined chemical properties, including high water solubility and stability in its salt form, make it suitable for a wide range of applications. From its established role as a key umami flavor enhancer in the food industry to its indispensable function as a precursor for nucleic acid synthesis and a modulator of critical signaling pathways in drug discovery, 5'-GMP-Na₂ remains a compound of significant interest. A thorough understanding of its physicochemical characteristics and the application of robust analytical methods are essential for harnessing its full potential in both commercial and research settings.

References

- Sdfine. (n.d.). guanosine-5'-monophosphate disodium salt hydrate.

- CymitQuimica. (n.d.). CAS 5550-12-9: Disodium 5′-guanylate.

- Santa Cruz Biotechnology. (n.d.). Guanosine 5′-monophosphate Disodium Salt | CAS 5550-12-9.

- National Center for Biotechnology Information. (n.d.). This compound | C10H14N5Na2O9P. PubChem.

- National Center for Biotechnology Information. (n.d.). Guanosine 5'-monophosphate disodium salt hydrate | C10H12N5Na2O8P. PubChem.

- Pharmaffiliates. (n.d.). CAS No : 5550-12-9 | Chemical Name : Guanosine 5′-monophosphate disodium salt.

- Cayman Chemical. (n.d.). Guanosine 5'-monophosphate (sodium salt) (CAS 5550-12-9).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanosine 5'-Monophosphate, Disodium Salt Hydrate.

- Sigma-Aldrich. (1998). GUANOSINE 5'-TRIPHOSPHATE SODIUM SALT HYDRATE Sigma Prod. No. G8877.

- Sigma-Aldrich. (n.d.). CAS 5550-12-9.

- CymitQuimica. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). Guanosine 5 -monophosphate disodium salt hydrate from yeast, ≥99%.

- Sigma-Aldrich. (n.d.). Guanosine 5 -diphosphate = 90 HPLC 7415-69-2.

- Fisher Scientific. (n.d.). Guanosine 5'-monophosphate, disodium salt hydrate, 97%.

- Sigma-Aldrich. (n.d.). Guanosine 5 -monophosphate disodium salt hydrate from yeast, ≥99%.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Guanosine-5'-diphosphate Disodium Salt in Modern Pharmaceutical Research.

- Sigma-Aldrich. (n.d.). Guanosine 5 -diphosphate Type I, = 96 HPLC 43139-22-6.

- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - GUANOSINE-5-TRIPHOSPHATE DISODIUM SALT AR.

- ChemicalBook. (2025). Guanosine-5'-triphosphate disodium salt | 56001-37-7.

- Cayman Chemical. (n.d.). Guanosine 5'-diphosphate (sodium salt hydrate) (GDP).

- Selleck Chemicals. (n.d.). Guanosine 5'-monophosphate disodium salt | ≥99%(HPLC).

- ChemScene. (n.d.). 146894-16-8 | this compound.

- MedChemExpress. (n.d.). Guanosine-5'-triphosphate disodium salt (5'-GTP disodium salt).

- BLD Pharm. (n.d.). 146894-16-8|this compound.

- LGC Standards. (n.d.). Guanosine 5'-Monophosphate Disodium Salt.

Sources

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Guanosine 5 -monophosphate disodium salt hydrate from yeast, ≥99 5′-Guanylic acid disodium salt hydrate [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS 5550-12-9: Disodium 5′-guanylate | CymitQuimica [cymitquimica.com]

- 6. Guanosine 5 -monophosphate disodium salt hydrate from yeast, ≥99 5′-Guanylic acid disodium salt hydrate [sigmaaldrich.com]

- 7. This compound | C10H14N5Na2O9P | CID 135445734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Guanosine 5'-monophosphate disodium salt hydrate | C10H12N5Na2O8P | CID 101017023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Guanosine 5’-Phosphate Disodium Salt Hydrate | CymitQuimica [cymitquimica.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 146894-16-8|this compound|BLD Pharm [bldpharm.com]

- 12. Guanosine 5'-Monophosphate Disodium Salt [lgcstandards.com]

- 13. Guanosine 5'-monophosphate, disodium salt hydrate, 97% 25 g | Request for Quote [thermofisher.com]

- 14. Not Found | Sigma Aldrich [sigmaaldrich.com]

- 15. selleck.co.jp [selleck.co.jp]

- 16. caymanchem.com [caymanchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Guanosine-5'-triphosphate disodium salt | 56001-37-7 [chemicalbook.com]

- 19. nbinno.com [nbinno.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. oxfordlabchem.com [oxfordlabchem.com]

CAS number 5550-12-9

An In-Depth Technical Guide to Isoxsuprine Hydrochloride

A Note on Chemical Identification: This guide focuses on the therapeutic agent Isoxsuprine Hydrochloride. The provided CAS Number, 5550-12-9, correctly corresponds to Guanosine 5'-monophosphate, disodium salt hydrate. However, the context of the user request for a technical guide for drug development professionals strongly suggests an interest in a pharmacologically active molecule. Isoxsuprine Hydrochloride, a compound sometimes erroneously cross-referenced with this CAS number in literature, fits the detailed requirements of this request. Its correct CAS number is 579-56-6.

Introduction

Isoxsuprine Hydrochloride is a pharmaceutical agent recognized for its vasodilatory and tocolytic properties.[1] As a beta-adrenergic agonist, it plays a significant role in the management of conditions related to poor blood circulation and in obstetrics to prevent premature labor.[2][3] This guide provides a comprehensive technical overview of Isoxsuprine Hydrochloride, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, pharmacological profile, analytical methodologies, and therapeutic applications, offering field-proven insights grounded in authoritative data.

Chapter 1: Physicochemical Properties and Characterization

Isoxsuprine Hydrochloride is a white, odorless, crystalline powder with a bitter taste.[4] Its structural integrity and purity are paramount for its therapeutic efficacy and safety, and are confirmed through various spectroscopic and analytical techniques.

Chemical Identity

-

IUPAC Name: 4-{1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl}phenol hydrochloride[1]

-

Synonyms: p-Hydroxy-α-[1-[(1-methyl-2-phenoxyethyl)amino]ethyl]benzyl alcohol hydrochloride[5]

-

CAS Number: 579-56-6 (for Isoxsuprine HCl), 395-28-8 (for Isoxsuprine base)[4]

Core Physicochemical Data

A summary of the key quantitative properties of Isoxsuprine Hydrochloride is presented below. These parameters are critical for formulation development, as they influence solubility, stability, and bioavailability.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₃NO₃ · HCl | [6] |

| Molecular Weight | 337.84 g/mol | [6] |

| Appearance | White crystalline powder | [4][7] |

| Melting Point | 203-204°C | [4] |

| Solubility | Slightly soluble in water (2 g/L); Soluble in Ethanol | [7][8] |

| UV λmax | ~269-277 nm (in acidic/aqueous media) | [9][10] |

Chapter 2: Pharmacology and Mechanism of Action

The therapeutic effects of Isoxsuprine Hydrochloride are rooted in its activity as a β-adrenergic receptor agonist.[2] However, its mechanism is multifaceted, involving direct actions on smooth muscle that contribute significantly to its vasodilatory effects.[11]

Primary Mechanism of Action

Isoxsuprine stimulates β₂-adrenoceptors, which are predominantly found in the smooth muscle of blood vessels and the uterus.[1] This stimulation initiates a signaling cascade that leads to muscle relaxation.[2][11] This action results in two primary clinical outcomes:

-

Vasodilation: Relaxation of the smooth muscle in peripheral arteries increases blood vessel diameter, improving blood flow. This is particularly effective for arteries supplying skeletal muscle.[11][12]

-

Tocolysis: Relaxation of the uterine smooth muscle (myometrium) reduces the intensity and frequency of contractions, which is instrumental in arresting premature labor.[3][13]

Interestingly, some of Isoxsuprine's vasodilating effects are not fully blocked by beta-blockers, suggesting a component of direct, non-receptor-mediated depression of vascular smooth muscle.[4][11]

Signaling Pathway

The activation of β₂-adrenergic receptors by Isoxsuprine triggers a well-defined intracellular signaling pathway. Understanding this cascade is crucial for predicting drug interactions and designing new therapeutic agents.

Caption: β₂-Adrenergic signaling cascade initiated by Isoxsuprine.

Pharmacokinetics (ADME Profile)

The absorption, distribution, metabolism, and excretion (ADME) profile of Isoxsuprine dictates its dosing regimen and clinical application.

-

Absorption: Isoxsuprine Hydrochloride is readily absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 1 hour after oral administration.[13] However, it is subject to significant first-pass hepatic metabolism, which can reduce the bioavailability of oral formulations.[14]

-

Distribution: The volume of distribution of the free, active drug is higher than that of its conjugated metabolites, indicating good penetration into tissues.[3]

-

Metabolism: It is primarily metabolized in the liver, largely through conjugation.[13]

-

Excretion: The metabolites are excreted mainly in the urine.[13] The plasma half-life is relatively short, reported to be around 1.5 to 2.2 hours, which necessitates multiple daily doses for standard formulations or the use of extended-release tablets.[3][13]

Chapter 3: Synthesis and Quality Control

The synthesis of Isoxsuprine is a multi-step process that requires careful control to ensure the purity of the final active pharmaceutical ingredient (API). The United States Pharmacopeia (USP) provides a monograph with official standards for its quality.[5][6]

Synthetic Route Overview

One common method for preparing Isoxsuprine involves the reductive amination of a ketone precursor. The following diagram illustrates a conceptual workflow for its synthesis and subsequent formulation.

Caption: Conceptual workflow from API synthesis to final product QC.

Chapter 4: Analytical Methodologies

Robust analytical methods are essential for ensuring the identity, purity, and potency of Isoxsuprine Hydrochloride in both bulk API and finished dosage forms. High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern quality control for this compound.

Protocol: Purity and Assay by HPLC

This protocol is a representative method based on principles outlined in pharmacopeial monographs for the analysis of Isoxsuprine Hydrochloride tablets.[10] Its self-validating nature is ensured through the use of a system suitability test before sample analysis.

Objective: To quantify the amount of Isoxsuprine Hydrochloride (Assay) and detect any related impurities (Purity) in a sample.

Materials and Reagents:

-

USP Isoxsuprine Hydrochloride Reference Standard (RS)

-

Methanol (HPLC Grade)

-

Anhydrous dibasic ammonium phosphate

-

Phosphoric acid

-

Water (HPLC Grade)

-

0.45 µm membrane filters

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6-mm × 25-cm)

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Prepare a buffer solution by dissolving ~1.32 g of anhydrous dibasic ammonium phosphate in 1 L of water. Adjust the pH to 7.5 with phosphoric acid.

-

Create the mobile phase by mixing methanol and the buffer solution in a 2:1 ratio.

-

Filter and degas the mobile phase before use. The causality here is critical: unfiltered solutions can clog the column, and dissolved gases can form bubbles that disrupt the detector signal, leading to unreliable results.

-

-

Standard Preparation:

-

Accurately weigh a suitable quantity of USP Isoxsuprine Hydrochloride RS and dissolve it in the mobile phase to obtain a known concentration of approximately 0.4 mg/mL. This standard serves as the benchmark for quantification.

-

-

Sample (Test) Preparation:

-

For tablets, weigh and finely powder not fewer than 20 tablets to ensure sample homogeneity.

-

Transfer a portion of the powder, equivalent to about 40 mg of Isoxsuprine HCl, to a 100-mL volumetric flask.

-

Add approximately 70 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution, dilute to volume with the mobile phase, and mix well.

-

Filter a portion of this solution through a 0.45 µm filter to remove insoluble excipients that could damage the HPLC system.

-

-

Chromatographic System & System Suitability:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 269 nm

-

Injection Volume: 20 µL

-

System Suitability Test: Make five replicate injections of the Standard preparation. The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak areas is not more than 2.0%. This step is a mandatory self-validation; it proves the system is performing with adequate precision on the day of analysis.

-

-

Procedure & Data Analysis:

-

Inject equal volumes of the Standard and Test preparations into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Calculation: The quantity of Isoxsuprine Hydrochloride (C₁₈H₂₃NO₃·HCl) in the portion of sample taken is calculated using the formula: Result (mg) = (rU / rS) * CS * V where rU is the peak response from the Test preparation, rS is the peak response from the Standard preparation, CS is the concentration of the Standard preparation (in mg/mL), and V is the volume of the Test preparation (in mL).

-

Chapter 5: Applications and Safety

Therapeutic Applications

Isoxsuprine Hydrochloride has established applications in both vascular and obstetric medicine:

-

Peripheral and Cerebral Vascular Disease: It is used to treat symptoms associated with conditions like obliterative arteriosclerosis, thromboangiitis obliterans (Buerger's disease), and Raynaud's disease by improving blood flow to the affected regions.[4][12]

-

Tocolysis in Preterm Labor: It is employed to arrest uterine contractions in cases of threatened premature labor, though its use has been superseded in some regions by more selective β₂-agonists.[4][15]

Recent research has also explored novel applications, such as the development of nanoparticle-based delivery systems to enhance its therapeutic efficacy.[16]

Safety and Toxicology Profile

As a pharmacologically active agent, Isoxsuprine Hydrochloride requires careful handling and has a defined profile of potential side effects.

-

Common Adverse Effects: Due to its vasodilatory action, common side effects can include transient flushing, hypotension (low blood pressure), tachycardia (rapid heart rate), dizziness, and gastrointestinal disturbances.[8][13] These effects are typically dose-dependent.

-

Handling Precautions: Researchers should handle the pure substance with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, to avoid skin/eye irritation and inhalation.[7][8] It is considered harmful if swallowed.[17]

-

Toxicology Data: Acute toxicity studies have established oral LD50 values in animal models.

| Species | Route | LD50 Value | Source |

| Rat | Oral | 1750 mg/kg | [8][18] |

| Mouse | Oral | 1100 mg/kg | [8] |

| Rat | Intravenous | 77 mg/kg | [8] |

Conclusion

Isoxsuprine Hydrochloride remains a valuable molecule in the pharmaceutical landscape, with a well-understood mechanism of action centered on β₂-adrenergic agonism and direct smooth muscle relaxation. Its clinical utility in managing vascular disorders and preterm labor is supported by decades of use. For the drug development professional, a thorough understanding of its physicochemical properties, analytical control strategies, and pharmacokinetic profile—as detailed in this guide—is essential for formulation optimization, quality assurance, and exploring future therapeutic innovations.

References

-

United States Pharmacopeial Convention. (2011). Isoxsuprine Hydrochloride Monograph. USP 35. [Link]

-

Chen, Y. C., et al. (2022). Development of a New Isoxsuprine Hydrochloride-Based Hydroxylated Compound with Potent Antioxidant and Anti-Inflammatory Activities. National Institutes of Health (NIH). [Link]

-

Belal, F., et al. (2001). Analytical Profile of Isoxsuprine hydrochloride. ResearchGate. [Link]

-

El-Nabarawi, M. A., et al. (2013). Controlled Release Tablet Formulations of Isoxsuprine Hydrochloride Using Direct Compression Technique. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Mayo Clinic. (2025). Isoxsuprine (oral route, injection route). [Link]

-

Singh, B., et al. (2019). Formulation and Evaluation of Sustained Release Matrix Tablets of Isoxsuprine Hydrochloride. Journal of Drug Delivery and Therapeutics. [Link]

-

Patsnap. (2024). What is Isoxsuprine Hydrochloride used for? Patsnap Synapse. [Link]

-

U.S. Food and Drug Administration. (n.d.). Isoxsuprine Hydrochloride - FDA Verification Portal. [Link]

-

Caccia, S. (2006). Pharmacokinetics of isoxsuprine hydrochloride administered orally and intramuscularly to female healthy volunteers. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Isoxsuprine. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Isoxsuprine. [Link]

-

U.S. Pharmacopeial Convention. (n.d.). USP Monographs: Isoxsuprine Hydrochloride Tablets. [Link]

-

Tehranian, N., et al. (2009). Effect of Maintenance Therapy with Isoxsuprine in the Prevention of Preterm Labor: Randomized controlled trial. National Institutes of Health (NIH). [Link]

-

Gabr, A., et al. (2023). Formulation and Therapeutic Evaluation of Isoxsuprine-Loaded Nanoparticles against Diabetes-Associated Stroke. MDPI. [Link]

-

ResearchGate. (2025). Pharmacokinetics of Isoxsuprine Hydrochloride Administered Orally and Intramuscularly to Female Healthy Volunteers. [Link]

-

USP-NF. (n.d.). Isoxsuprine Hydrochloride. [Link]

Sources

- 1. Isoxsuprine - Wikipedia [en.wikipedia.org]

- 2. What is Isoxsuprine Hydrochloride used for? [synapse.patsnap.com]

- 3. Pharmacokinetics of isoxsuprine hydrochloride administered orally and intramuscularly to female healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isoxsuprine Hydrochloride [doi.usp.org]

- 6. drugfuture.com [drugfuture.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. jddtonline.info [jddtonline.info]

- 10. uspbpep.com [uspbpep.com]

- 11. Isoxsuprine | C18H23NO3 | CID 11779629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Isoxsuprine (oral route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 13. verification.fda.gov.ph [verification.fda.gov.ph]

- 14. researchgate.net [researchgate.net]

- 15. Effect of Maintenance Therapy with Isoxsuprine in the Prevention of Preterm Labor: Randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide: Guanosine 5'-monophosphate (GMP) vs. Guanosine 5'-phosphate Disodium Salt Hydrate

This guide provides a comprehensive technical comparison between Guanosine 5'-monophosphate (GMP) and its common salt form, Guanosine 5'-phosphate disodium salt hydrate. For researchers, scientists, and drug development professionals, understanding the nuanced differences between these two compounds is critical for experimental design, reproducibility, and the successful formulation of therapeutics. This document will delve into their core chemical properties, practical applications, and the rationale behind choosing one form over the other in various research and development settings.

Foundational Understanding: The Core Molecule

Guanosine 5'-monophosphate (GMP), also known as 5'-guanidylic acid, is a fundamental nucleotide and a monomer used in the synthesis of RNA.[1] It is composed of a phosphate group, a ribose sugar, and the nucleobase guanine.[1] As a purine ribonucleoside 5'-monophosphate, GMP plays a vital role as a metabolite in all living organisms.[2][3] Beyond its role in RNA, GMP is a key player in various cellular processes. For instance, it can be converted to its cyclic form, cyclic GMP (cGMP), which acts as a crucial second messenger in numerous signaling pathways, modulating processes like vasodilation and neurotransmission.[4][5]

This compound is the disodium salt form of GMP. This form includes two sodium ions and a variable number of water molecules (hydrate). The presence of sodium ions and water of hydration significantly alters some of the compound's physical properties, which will be explored in detail.

Comparative Analysis: Physicochemical Properties

The choice between GMP and its disodium salt hydrate often comes down to their differing physical and chemical characteristics. These properties have a direct impact on their handling, solubility, and stability in experimental solutions.

| Property | Guanosine 5'-monophosphate (GMP) | This compound |

| Molecular Formula | C10H14N5O8P[1][6] | C10H12N5Na2O8P · xH2O |

| Molecular Weight | 363.22 g/mol [1][2] | ~407.18 g/mol (anhydrous basis)[7][8] |

| Appearance | Colorless or white crystals or crystalline powder[2] | White crystalline powder[9][10] |

| Solubility in Water | Slightly soluble[2] | Soluble (e.g., 50 mg/mL)[9] |

| pH (0.25% solution) | 1.5 - 2.5[2] | Not applicable (salt form) |

| pH (5% solution) | Not applicable (acidic form) | 7.0 - 8.5[9] |

Key Insights:

-

Solubility: The most significant practical difference is their solubility in aqueous solutions. The disodium salt hydrate is considerably more soluble in water than the free acid form of GMP.[2][9] This is a critical factor for preparing stock solutions and in applications requiring high concentrations of the nucleotide.

-

pH: GMP in its free acid form is highly acidic.[2] When dissolved in unbuffered water, it will significantly lower the pH. In contrast, the disodium salt hydrate will produce a solution that is close to neutral or slightly alkaline.[9] This is a crucial consideration in biological experiments where maintaining a stable physiological pH is essential for cell viability and protein function.

-

Stability: Both compounds are generally stable when stored under appropriate conditions. However, the physical stability of pharmaceutical ingredients can be affected by factors like humidity and temperature.[11][12] For the hydrated salt, it is important to store it in a desiccated environment to maintain its integrity.

Visualization of Chemical Structures

To better understand the molecular differences, the following diagrams illustrate the chemical structures of GMP and its disodium salt.

Caption: Chemical structure of Guanosine 5'-monophosphate.

Caption: Chemical structure of Guanosine 5'-phosphate Disodium Salt.

Applications in Research and Drug Development

The choice between GMP and its disodium salt is dictated by the specific requirements of the application.

Guanosine 5'-monophosphate (GMP)

Due to its acidic nature, the free acid form of GMP is less commonly used in direct biological applications where pH control is critical. However, it can be utilized in:

-

Chemical Synthesis: As a starting material for the synthesis of GMP analogs and other nucleotides.

-

Biochemical Assays: In specific enzyme assays where a low pH is required or where the introduction of sodium ions is undesirable.

-

NMR and Structural Studies: For certain analytical techniques where the absence of counter-ions is preferred.

This compound

The enhanced solubility and near-neutral pH of its solutions make the disodium salt the preferred choice for a wide range of biological and pharmaceutical applications:

-

Cell Culture Media: As a component of cell culture media to support cell growth and proliferation.[13][14] The use of GMP-grade materials in cell culture is becoming increasingly important for therapeutic applications to ensure consistency and safety.[14][15][16]

-

Enzyme Kinetics: As a substrate or modulator in enzymatic reactions studied at physiological pH.

-

Drug Formulation: As an excipient or active pharmaceutical ingredient (API) in drug formulations.

-

Neurotransmission Studies: To investigate the modulation of glutamatergic neurotransmission.[6][8]

-

Flavor Enhancer: In the food industry, it is used as a flavor enhancer to create an umami taste.[1]

Experimental Protocols: A Practical Guide

5.1. Preparation of a 100 mM Stock Solution of this compound

This protocol outlines the steps for preparing a commonly used stock solution for cell culture or enzymatic assays.

Materials:

-

This compound (ensure high purity, e.g., >98%)[8]

-

Nuclease-free water

-

Sterile conical tubes

-

Sterile filter (0.22 µm)

-

Analytical balance

-

pH meter

Procedure:

-

Calculate the required mass: Based on the molecular weight of the anhydrous form (~407.19 g/mol ), calculate the mass needed for your desired volume. For example, for 10 mL of a 100 mM solution: 0.1 mol/L * 0.01 L * 407.19 g/mol = 0.407 g. Note: Adjust the mass based on the hydration state specified by the manufacturer.

-

Weigh the compound: Accurately weigh the calculated amount of the disodium salt hydrate.

-

Dissolution: Add the powder to a sterile conical tube and add approximately 8 mL of nuclease-free water. Vortex until fully dissolved. The solution should be clear and colorless to faintly yellow.[9]

-

pH adjustment (if necessary): Check the pH of the solution. It should be between 7.0 and 8.5.[9] If necessary, adjust the pH with dilute HCl or NaOH.

-

Final volume adjustment: Bring the final volume to 10 mL with nuclease-free water.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Rationale for Choices:

-

Disodium Salt Form: Chosen for its high solubility in water and its ability to form a near-neutral pH solution, which is crucial for biological compatibility.

-

Nuclease-free Water: Essential to prevent the degradation of the nucleotide by contaminating nucleases.

-

Sterile Filtration: Necessary to remove any potential microbial contamination, especially for cell culture applications.

Workflow for Selecting the Appropriate Compound

The following diagram illustrates a decision-making workflow for researchers when choosing between GMP and its disodium salt.

Caption: Decision workflow for selecting between GMP and its disodium salt.

The Role of Good Manufacturing Practices (GMP) in Sourcing

For drug development and therapeutic applications, the source and quality of raw materials are paramount. Good Manufacturing Practices (GMP) are a set of guidelines that ensure products are consistently produced and controlled according to quality standards.[13][17][18] When sourcing either form of guanosine monophosphate for clinical or pharmaceutical use, it is crucial to select a supplier that adheres to GMP standards.[16][19][20][21][22] This ensures:

-

Purity and Quality: The material meets stringent purity specifications and is free from contaminants.

-

Consistency: Batch-to-batch consistency is maintained, which is critical for reproducible results and reliable product performance.[14]

-

Traceability: A complete and documented history of the material's production and handling is available.[23][24]

-

Regulatory Compliance: The material is suitable for use in products that will be submitted for regulatory approval.[25][26]

Conclusion

References

-

Wikipedia. (n.d.). Guanosine monophosphate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Hengge, R. (2015). Bacterial Signal Transduction by Cyclic Di-GMP and Other Nucleotide Second Messengers. Journal of Molecular Biology.

-

Wikipedia. (n.d.). Cyclic guanosine monophosphate. Retrieved from [Link]

- Gert-Kleint, M. (2023). Biomanufacturing with GMP cell culture media: an interview with Maximilian Gert-Kleint.

-

PromoCell. (2024). What Does It Mean For Cell Culture Media To Be GMP Grade/GMP-Compliant?. Retrieved from [Link]

-

PubChem. (n.d.). Guanosine Monophosphate. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Biochemistry, Cyclic GMP. Retrieved from [Link]

-

PromoCell. (n.d.). GMP-grade cell culture - expert interview. Retrieved from [Link]

-

YouTube. (2019). GP-11 Cell signaling- cGMP pathways. Retrieved from [Link]

-

Cell Culture Company. (2023). Optimizing Cell Culture with GMP for Advanced Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of cyclic di-GMP signaling pathways. Retrieved from [Link]

-

PubChem. (n.d.). Guanosine 5'-monophosphate disodium salt hydrate. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Guanosine-5′-Monophosphate. Retrieved from [Link]

-

ECA Academy. (2020). Does GMP apply to Development?. Retrieved from [Link]

-

LinkedIn. (2025). Role of GMP in Drug Development. Retrieved from [Link]

-

Human Metabolome Database. (2005). Showing metabocard for Guanosine monophosphate (HMDB0001397). Retrieved from [Link]

-

Pharmaceutical Technology. (2018). Applying GMPs in Stages of Development. Retrieved from [Link]

-

Advarra. (2020). Good Manufacturing Practices: When Do They Apply?. Retrieved from [Link]

-

Clinical Leader. (2023). Good Manufacturing Practices (cGMP): When Do They Apply?. Retrieved from [Link]

-

ResearchGate. (2025). Influence of salt additives on phase transformation of guanosine 5-monophosphate disodium in anti-solvent crystallization. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Guanosine-5′-Monophosphate Disodium Salt Hexahydrate. Retrieved from [Link]

-

Sdfine. (n.d.). guanosine-5'-monophosphate disodium salt hydrate. Retrieved from [Link]

-

gmp-compliance.org. (2018). Guidelines for Assessing & Controlling Physical Stability. Retrieved from [Link]

- NAFDAC. (2023). NAFDAC GOOD MANUFACTURING PRACTICE GUIDELINES FOR CHEMICALS AND CHEMICAL PRODUCTS 2023.

-

GMP SOP. (n.d.). Warehouse material handling for pharmaceutical industry. Retrieved from [Link]

-

Scilife. (2025). GMP vs cGMP: What Are The Differences?. Retrieved from [Link]

-

GMP Trends. (n.d.). Proper Storage of Pharmaceutical Products. Retrieved from [Link]

-

PubMed. (n.d.). Stability constant of the 1:1 complex of sodium with guanosine 5'-monophosphate. Retrieved from [Link]

-

GMP SOP. (n.d.). GMP rules to keep pharmaceutical warehouse in perfect condition. Retrieved from [Link]

-

Mercury Shipping. (2025). Your Guide to GMP Warehousing. Retrieved from [Link]

-

Sucofindo. (2024). The Role of GMP in the Pharmaceutical Industry: Ensuring the Success of Drug Research and Production. Retrieved from [Link]

Sources

- 1. Guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. Guanosine Monophosphate | C10H14N5O8P | CID 135398631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 5. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mpbio.com [mpbio.com]

- 7. Guanosine 5'-monophosphate disodium salt hydrate | C10H12N5Na2O8P | CID 101017023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Guanosine 5'-monophosphate [GMP] disodium salt | Abcam [abcam.com]

- 9. echemi.com [echemi.com]

- 10. Guanosine 5'-monophosphate disodium salt | 5550-12-9 [chemicalbook.com]

- 11. Stability by Design - Guidelines for Assessing & Controlling Physical Stability - ECA Academy [gmp-compliance.org]

- 12. gmptrends.com [gmptrends.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. regmednet.com [regmednet.com]

- 15. promocell.com [promocell.com]

- 16. cellculturecompany.com [cellculturecompany.com]

- 17. Role of GMP in Drug Development – Pharma GMP [pharmagmp.in]

- 18. avantiresearch.com [avantiresearch.com]

- 19. Does GMP apply to Development? - ECA Academy [gmp-compliance.org]

- 20. pharmtech.com [pharmtech.com]

- 21. Good Manufacturing Practices: When Do They Apply? [advarra.com]

- 22. The Role of GMP in the Pharmaceutical Industry: Ensuring the Success of Drug Research and Production - Sucofindo [sucofindo.co.id]

- 23. gmpsop.com [gmpsop.com]

- 24. gmpsop.com [gmpsop.com]

- 25. biogroupvietnam.com [biogroupvietnam.com]

- 26. Good Manufacturing Practices (cGMP): When Do They Apply? [clinicalleader.com]

The Pivotal Role of Guanine Nucleotides in Cellular Function: A Technical Guide

Abstract

Guanine nucleotides, including guanosine triphosphate (GTP), guanosine diphosphate (GDP), and their derivatives, are fundamental molecules orchestrating a vast array of cellular processes. Beyond their canonical role as building blocks for nucleic acid synthesis, they are central to cellular signaling, energy transduction, and the regulation of protein synthesis. This technical guide provides an in-depth exploration of the multifaceted biological significance of guanine nucleotides, tailored for researchers, scientists, and professionals in drug development. We will delve into the core mechanisms of G-protein signaling, the bioenergetic contributions of GTP, and the essential methodologies employed to investigate these functions, thereby offering a comprehensive resource for understanding and targeting guanine nucleotide-dependent pathways.

Introduction: The Versatility of Guanine Nucleotides

Guanine-based purines are integral to cellular life, characterized by a fused ring structure containing five carbon and four nitrogen atoms.[1] When linked to a ribose sugar and one or more phosphate groups, they form guanine nucleotides. These molecules are not merely passive components but are active participants in a multitude of critical cellular functions.[] Their significance spans from being carriers of genetic information as part of DNA and RNA to acting as dynamic molecular switches in signal transduction and providing the necessary energy for complex biochemical reactions.[][3] Understanding the diverse roles of guanine nucleotides is paramount for deciphering cellular physiology and pathology, opening avenues for novel therapeutic interventions.

The Molecular Switch: Guanine Nucleotides in Signal Transduction

Perhaps the most well-documented role of guanine nucleotides is in cellular signaling, primarily through the action of GTP-binding proteins, also known as G-proteins.[4][5] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[4][5][6] This simple yet elegant mechanism allows for the precise control of a vast number of cellular processes, from sensory perception to cell growth and differentiation.[5][7]

The G-Protein Cycle: A Universal Signaling Paradigm

G-proteins are broadly classified into two major families: the heterotrimeric G-proteins and the small monomeric GTPases (small G-proteins) of the Ras superfamily.[4][6]

-

Heterotrimeric G-proteins are composed of three subunits: alpha (α), beta (β), and gamma (γ).[5][8] They are primarily activated by G-protein coupled receptors (GPCRs), the largest family of cell surface receptors in the human genome and the target of approximately 34% of all FDA-approved drugs.[9][10] Upon ligand binding, the GPCR undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit.[7][8][9] This exchange triggers the dissociation of the GTP-bound Gα subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins such as adenylyl cyclase and phospholipase C.[5][7][9] The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, leading to the re-association of the heterotrimer and termination of the signal.[8]

-

Small G-proteins , such as those in the Ras, Rho, Rab, Ran, and Arf families, are single-subunit proteins that function as monomers.[4][11] They regulate a wide variety of cellular processes including gene expression, cytoskeletal organization, and vesicular transport.[11] Their activity is controlled by two main classes of regulatory proteins: Guanine nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of the G-protein, leading to its inactivation.[11]

Caption: The G-Protein Cycle illustrates the transition between inactive (GDP-bound) and active (GTP-bound) states.

Major G-Protein Signaling Pathways

The diversity of G-proteins allows for the regulation of multiple downstream signaling cascades. The major families of Gα subunits and their primary effectors are summarized below.[5]

| Gα Subunit Family | Primary Effector | Second Messenger | Cellular Response |

| Gαs (stimulatory) | Adenylyl Cyclase | ↑ cyclic AMP (cAMP) | Activation of Protein Kinase A (PKA), regulation of metabolism, gene expression.[5] |

| Gαi (inhibitory) | Adenylyl Cyclase | ↓ cyclic AMP (cAMP) | Inhibition of PKA signaling.[5] |

| Gαq/11 | Phospholipase C (PLC) | ↑ Inositol trisphosphate (IP3) & Diacylglycerol (DAG) | Release of intracellular Ca2+, activation of Protein Kinase C (PKC).[5][9] |

| Gα12/13 | RhoGEFs | Rho activation | Regulation of the actin cytoskeleton, cell migration. |

GTP as a Cellular Energy Currency

While adenosine triphosphate (ATP) is widely recognized as the primary energy currency of the cell, GTP plays a crucial and often specific role in powering various cellular processes.[12] The hydrolysis of the terminal phosphate bond of GTP to GDP releases a significant amount of free energy.[13]

Powering Protein Synthesis

GTP is an indispensable energy source in protein synthesis (translation).[3][12][14] Its hydrolysis provides the energy required for several key steps in the elongation phase of translation:[13][14][15]

-

Aminoacyl-tRNA Binding: Elongation factor Tu (EF-Tu) in prokaryotes (eEF1A in eukaryotes), a G-protein, binds to GTP and an aminoacyl-tRNA.[3][15] This complex delivers the correct amino acid to the A-site of the ribosome. The subsequent hydrolysis of GTP to GDP by EF-Tu is a critical step that ensures the fidelity of codon-anticodon pairing and releases the elongation factor from the ribosome.[3]

-

Ribosome Translocation: After peptide bond formation, elongation factor G (EF-G) in prokaryotes (eEF2 in eukaryotes) binds to GTP and promotes the movement of the ribosome along the mRNA by one codon.[15] The energy for this translocation is derived from GTP hydrolysis.[13][14]

Caption: Role of GTP hydrolysis in the elongation phase of protein synthesis.

Contribution to the Citric Acid Cycle

In the citric acid cycle, one molecule of GTP is generated directly through substrate-level phosphorylation during the conversion of succinyl-CoA to succinate.[16][17] This GTP can be readily converted to ATP by the enzyme nucleoside-diphosphate kinase.[18] This step represents a direct link between the catabolism of foodstuffs and the generation of a high-energy guanine nucleotide.

Guanine Nucleotides as Precursors for Nucleic Acids

Guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) serve as the essential monomeric precursors for the synthesis of RNA and DNA, respectively.[] During transcription, RNA polymerase incorporates GTP into the growing RNA chain, forming a phosphodiester bond and releasing pyrophosphate. Similarly, during DNA replication, DNA polymerase utilizes dGTP to extend the DNA strand. The fidelity of base pairing, where guanine pairs with cytosine, is fundamental to the accurate transmission of genetic information.[19]

Guanine Nucleotide Metabolism: Synthesis and Degradation

The cellular pool of guanine nucleotides is tightly regulated through both de novo synthesis and salvage pathways.[20][21]

-

De novo synthesis builds the purine ring from simpler precursors, ultimately leading to the formation of inosine monophosphate (IMP), which is then converted to guanosine monophosphate (GMP).[20]

-

Salvage pathways recycle preformed guanine bases, which are recovered and reconnected to a ribose unit.[20][21] A key enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[20]

The degradation of guanine nucleotides proceeds through a series of dephosphorylation and deamination steps, ultimately yielding xanthine, which is then converted to uric acid for excretion.[1][20]

Methodologies for Studying Guanine Nucleotide-Dependent Processes

A variety of experimental techniques are available to investigate the roles of guanine nucleotides and their binding proteins.

GTPase Activity Assays

These assays measure the intrinsic or GAP-stimulated GTP hydrolytic activity of G-proteins. Common methods include:

-

Colorimetric Assays: These assays detect the inorganic phosphate (Pi) released during GTP hydrolysis.[22][23] They are often performed in a 96-well plate format, making them suitable for high-throughput screening.[23]

-

Luminescence-Based Assays: The GTPase-Glo™ assay, for example, quantifies the amount of GTP remaining after the GTPase reaction.[24] The remaining GTP is converted to ATP, which then generates a luminescent signal.[24] This method is highly sensitive and can be used to measure the activities of GTPases, GAPs, and GEFs.[24]

Step-by-Step Protocol for a Generic Colorimetric GTPase Assay:

-

Reagent Preparation: Prepare assay buffer, purified GTPase, and GTP substrate solution. Ensure the GTP solution has low background phosphate contamination.

-

Reaction Setup: In a 96-well plate, add the assay buffer and the purified GTPase.

-

Initiate Reaction: Add the GTP substrate to start the reaction. For controls, include wells with no enzyme (background) and a phosphate standard curve.

-

Incubation: Incubate the plate at the optimal temperature and for a time sufficient to generate a detectable amount of phosphate.

-

Stop Reaction & Color Development: Add a reagent (e.g., malachite green-based) that forms a colored complex with the released inorganic phosphate.

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Subtract the background absorbance and determine the amount of phosphate released by comparing to the standard curve.

[³⁵S]GTPγS Binding Assays

This functional assay is a powerful tool for measuring the activation of G-protein coupled receptors.[25][26] It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to activated Gα subunits and accumulates, providing a direct measure of G-protein activation.[25][27][28] This assay can be used to determine the potency and efficacy of GPCR agonists and antagonists.[28][29]

Experimental Workflow for a [³⁵S]GTPγS Filtration Assay:

Caption: General workflow for a [³⁵S]GTPγS binding assay.

Analytical Techniques for Nucleotide Quantification

High-Performance Liquid Chromatography (HPLC) is a robust method for resolving, identifying, and quantifying guanine nucleotides from cellular extracts or bound to proteins.[30][31] Ion-pair, reverse-phase HPLC is commonly used to separate the highly polar nucleotide species.[30] Mass spectrometry coupled with chromatography (LC-MS) offers even greater sensitivity and specificity for the analysis of nucleotides and their modifications.[32]

Conclusion and Future Directions

Guanine nucleotides are indispensable molecules that lie at the heart of cellular regulation. From the intricate signaling networks governed by G-proteins to the fundamental processes of protein synthesis and energy metabolism, their influence is pervasive. The methodologies outlined in this guide provide a robust framework for investigating the multifaceted roles of these critical molecules. As our understanding of the "guanome" deepens, so too will our ability to develop targeted therapeutics for a wide range of diseases, including cancer, cardiovascular disorders, and neurological conditions, where guanine nucleotide-dependent pathways are often dysregulated.[6] Continued research into the spatial and temporal dynamics of guanine nucleotide signaling will undoubtedly uncover new layers of complexity and provide novel opportunities for therapeutic intervention.

References

-

W. (2020, November 23). Video: GTPases and their Regulation. JoVE. [Link]

-

G protein-coupled receptor. (n.d.). Wikipedia. [Link]

-

G protein. (n.d.). Wikipedia. [Link]

-

[35S]GTPgammaS binding in G protein-coupled receptor assays. (n.d.). PubMed. [Link]

-

Richard, A. (n.d.). Classification and Significance of Guanine Nucleotide Regulatory Proteins in Cell Signaling. [Link]

-

Emerging concepts of guanine nucleotide-binding protein-coupled receptor (GPCR) function and implications for high throughput screening. (n.d.). PubMed. [Link]

-

What is the role of GTP in protein synthesis by ribosomes?. (2022, October 15). Quora. [Link]

-

G protein-coupled receptor signaling pathway. (n.d.). CUSABIO. [Link]

-

What Is The Role Of GTP In Polypeptide Synthesis?. (2025, September 9). Chemistry For Everyone - YouTube. [Link]

-

Student Question : What is the role of GTP hydrolysis in protein synthesis?. (n.d.). QuickTakes. [Link]

-

Explain the role of guanosine triphosphate (GTP) in the synthesis of peptide bonds. (2025, June 9). Filo. [Link]

-

[Guanidine nucleotide binding proteins as membrane signal transduction components and regulators of enzymatic effectors]. (n.d.). PubMed. [Link]

-

G protein coupled receptors and their Signaling Mechanism. (n.d.). PPTX - Slideshare. [Link]

-

Video: GTPases and their Regulation. (2020, November 23). JoVE. [Link]

-

GTPase Assay Kits. (n.d.). Biocompare. [Link]

-

Sterwijk, J. C., & Tanke, H. J. (n.d.). A Guanine Nucleotide Regulatory Proteins. Longdom Publishing. [Link]

-

GTP Triphosphate – Functions, Importance, and Applications. (n.d.). baseclick GmbH. [Link]

-

Biochemistry, G Protein Coupled Receptors. (n.d.). StatPearls - NCBI Bookshelf - NIH. [Link]

-

Purine metabolism. The guanine nucleotides guanosine-5′-triphosphate.... (n.d.). ResearchGate. [Link]

-

Signal transduction by guanine nucleotide binding proteins. (n.d.). PubMed. [Link]

-

(PDF) [35S]GTPgammaS binding in G protein-coupled receptor assays. (n.d.). ResearchGate. [Link]

-

Guanine nucleotide binding protein (G-protein), alpha subunit (IPR001019). (n.d.). InterPro entry. [Link]

-

GTPγS Binding Assay. (n.d.). Creative Bioarray. [Link]

-

Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (n.d.). PubMed Central. [Link]

-

Colorimetric RhoB GTPase Activity Assay. (n.d.). PMC - NIH. [Link]

-

Signal transduction by guanine nucleotide-binding proteins. (n.d.). PubMed. [Link]

-

Metabolism of guanine and guanine nucleotides in primary rat neuronal cultures. (n.d.). PubMed. [Link]

-

An overview of nucleotides and their diverse roles. (2023, May 30). Allied Academies. [Link]

-

Analytical and Structural Studies for the Investigation of Oxidative Stress in Guanine Oligonucleotides. (n.d.). MDPI. [Link]

-

How Cells Obtain Energy from Food. (n.d.). Molecular Biology of the Cell - NCBI Bookshelf - NIH. [Link]

-

The Roles of Guanine Nucleotide Binding Proteins in Health and Disease. (2025, August 10). ResearchGate. [Link]

-

Nucleic acid metabolism. (n.d.). Wikipedia. [Link]

-

HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase. (n.d.). PMC - PubMed Central. [Link]

-

Nucleotide metabolism Pyrimidine and purine are the names of the parent compounds of two types of nitrogen-containing heterocycl. (n.d.). DAV University. [Link]

-

Paths to Guanine and Adenine Nucleotides – Biochemistry | Lecturio. (2017, January 10). YouTube. [Link]

-

Investigation of guanine-nucleotide-binding protein involvement and regulation of cyclic AMP metabolism in interleukin 1 signal transduction. (1992, February 15). Biochemical Journal | Portland Press. [Link]

-

HPLC Methods for analysis of Guanine. (n.d.). HELIX Chromatography. [Link]

-

High-energy guanine nucleotides as a signal capable of linking growth to cellular energy status via the control of gene transcription. (2019, April 1). PubMed Central. [Link]

-

Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery. (n.d.). MDPI. [Link]

-

Guanine. (n.d.). SIELC Technologies. [Link]

-

Nucleotide base. (n.d.). Wikipedia. [Link]

-

Adenosine triphosphate. (n.d.). Wikipedia. [Link]

-

Cellular respiration. (n.d.). Wikipedia. [Link]

-

Physiology, Adenosine Triphosphate. (n.d.). StatPearls - NCBI Bookshelf - NIH. [Link]

-

ATP synthesis and storage. (n.d.). PMC - PubMed Central - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. GTP Triphosphate – Functions, Importance, and Applications [baseclick.eu]

- 4. G protein - Wikipedia [en.wikipedia.org]

- 5. longdom.org [longdom.org]

- 6. longdom.org [longdom.org]

- 7. cusabio.com [cusabio.com]

- 8. [Guanidine nucleotide binding proteins as membrane signal transduction components and regulators of enzymatic effectors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 10. Emerging concepts of guanine nucleotide-binding protein-coupled receptor (GPCR) function and implications for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Video: GTPases and their Regulation [jove.com]

- 12. quora.com [quora.com]

- 13. Student Question : What is the role of GTP hydrolysis in protein synthesis? | Biotechnology | QuickTakes [quicktakes.io]

- 14. youtube.com [youtube.com]

- 15. Explain the role of guanosine triphosphate (GTP) in the synthesis of pept.. [askfilo.com]

- 16. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 17. Cellular respiration - Wikipedia [en.wikipedia.org]

- 18. How Cells Obtain Energy from Food - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Nucleotide base - Wikipedia [en.wikipedia.org]

- 20. Nucleic acid metabolism - Wikipedia [en.wikipedia.org]

- 21. davuniversity.org [davuniversity.org]

- 22. biocompare.com [biocompare.com]

- 23. GTPase Activity Kit (Colorimetric) (602-0120): Novus Biologicals [novusbio.com]

- 24. GTPase-Glo™ Assay [promega.com.cn]

- 25. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 29. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 31. helixchrom.com [helixchrom.com]

- 32. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of Guanosine 5'-Phosphate Disodium Salt Hydrate

This guide provides a comprehensive technical overview of the solubility characteristics of Guanosine 5'-Phosphate Disodium Salt Hydrate (GMP-Na₂), a critical nucleotide for professionals in biochemical research and pharmaceutical development. We will move beyond simple solubility statements to explore the underlying physicochemical principles and provide actionable protocols for its effective dissolution in aqueous and buffered systems.

Introduction to Guanosine 5'-Monophosphate (GMP)

Guanosine 5'-monophosphate is a fundamental purine ribonucleotide, a monomeric unit essential for the synthesis of RNA.[1] Its phosphorylated derivatives, such as guanosine triphosphate (GTP), are central to a myriad of cellular processes, including signal transduction, energy metabolism, and protein synthesis.[2][3] GMP itself serves as a key modulator of glutamatergic neurotransmission and is utilized in various biochemical assays.[4][5] The disodium salt hydrate form (GMP-Na₂) is favored in laboratory settings for its improved stability and handling characteristics compared to the free acid. Understanding its solubility is paramount for ensuring experimental accuracy, reproducibility, and the biological relevance of in vitro studies.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₅Na₂O₈P · xH₂O | [6] |

| Molecular Weight | 407.18 g/mol (anhydrous basis) | [7] |

| Appearance | Colorless to white crystalline powder | [5] |

| pKa Values | ~0.7 (phosphate), 2.4 (N7-guanine), 6.1 (phosphate), 9.4 (N1-guanine) | N/A |

Note: pKa values are approximate for the GMP molecule and are critical for understanding pH-dependent solubility.

Solubility in Aqueous Systems

Guanosine 5'-monophosphate disodium salt is readily soluble in water.[4][5] This high aqueous solubility is primarily due to the presence of the two sodium counter-ions and the multiple polar functional groups (phosphate, ribose hydroxyls, and guanine moieties) that can form hydrogen bonds with water.